molecular formula C5H3F3N2O2 B13492977 1-(trifluoromethyl)-1H-imidazole-2-carboxylic acid

1-(trifluoromethyl)-1H-imidazole-2-carboxylic acid

Katalognummer: B13492977
Molekulargewicht: 180.08 g/mol
InChI-Schlüssel: IAEJKWGNADOVJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoromethylated alcohols, aldehydes, and substituted imidazole derivatives .

Wirkmechanismus

The mechanism of action of 1-(trifluoromethyl)-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid is unique due to the combination of the trifluoromethyl group and the imidazole ring, which imparts distinct chemical and biological properties. This combination enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research fields .

Eigenschaften

Molekularformel

C5H3F3N2O2

Molekulargewicht

180.08 g/mol

IUPAC-Name

1-(trifluoromethyl)imidazole-2-carboxylic acid

InChI

InChI=1S/C5H3F3N2O2/c6-5(7,8)10-2-1-9-3(10)4(11)12/h1-2H,(H,11,12)

InChI-Schlüssel

IAEJKWGNADOVJE-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(C(=N1)C(=O)O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.